molecular formula C15H23N3S B1434170 5-Cyclohexyl-1-phenyl-1,3,5-triazinane-2-thiol CAS No. 1858250-41-5

5-Cyclohexyl-1-phenyl-1,3,5-triazinane-2-thiol

Cat. No.: B1434170
CAS No.: 1858250-41-5
M. Wt: 277.4 g/mol
InChI Key: BYFLVGJVPACZGZ-UHFFFAOYSA-N
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Description

5-Cyclohexyl-1-phenyl-1,3,5-triazinane-2-thiol is a chemical compound featuring the 1,3,5-triazinane scaffold, a nitrogen-containing heterocycle of significant interest in medicinal chemistry and materials science. The 1,3,5-triazine core is a privileged structure in drug discovery due to its electron-deficient nature, which facilitates binding to various biological targets, and its versatility as a platform for synthetic modification . This specific derivative, characterized by its cyclohexyl and phenyl substituents, is offered for research and development purposes. The 1,3,5-triazine scaffold is recognized for its diverse biological activities. Research into analogous compounds has demonstrated potential in inhibiting enzymes like acetylcholinesterase (AChE), which is a key target in neurodegenerative disorders such as Alzheimer's disease . Furthermore, triazine-based molecular frameworks are being explored for their application in high-performance materials, including organic solar cells (OSCs) and perovskite solar cells (PSCs), due to their efficient charge transport and strong light-harvesting abilities . The thiol group in this compound provides a reactive handle for further chemical synthesis, enabling the creation of novel derivatives or its use as a building block for more complex molecular architectures. This product is provided for research use only (RUO) and is strictly intended for laboratory research. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

5-cyclohexyl-1-phenyl-1,3,5-triazinane-2-thiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3S/c19-15-16-11-17(13-7-3-1-4-8-13)12-18(15)14-9-5-2-6-10-14/h2,5-6,9-10,13,15-16,19H,1,3-4,7-8,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYFLVGJVPACZGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2CNC(N(C2)C3=CC=CC=C3)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701205575
Record name 1,3,5-Triazine-2-thiol, 5-cyclohexylhexahydro-1-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701205575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1858250-41-5
Record name 1,3,5-Triazine-2-thiol, 5-cyclohexylhexahydro-1-phenyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1858250-41-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3,5-Triazine-2-thiol, 5-cyclohexylhexahydro-1-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701205575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 5-Cyclohexyl-1-phenyl-1,3,5-triazinane-2-thiol generally involves constructing the triazinane ring followed by introduction of the cyclohexyl and phenyl substituents and the thiol group. Key approaches include:

Preparation of Cyclohexanethiol as a Key Intermediate

Cyclohexanethiol is a critical reagent for introducing the cyclohexyl-thiol moiety. Several methods are documented for its preparation:

Method Reaction Conditions Yield (%) Notes
Thiolation of cyclohexanol Reaction with H2S, pinacolone, H2O-Al2O3 catalyst High Involves transfer of hydrogen and thiolation steps, efficient catalytic system
Pyrolysis of 1,2-epithiocyclohexane Pyrolysis at 210°C for 1 hour 6 Low yield, involves thermal decomposition
Reaction of cyclohexyl halide with H2S In presence of ammonia or Pd-based catalyst Moderate Catalytic method, offers alternative route to thiol
Photolysis of carbonyl sulfide in cyclohexane UV irradiation under ambient conditions Moderate Photochemical method, less commonly used

These methods provide access to cyclohexanethiol, which can then be utilized in subsequent synthesis steps for the target compound.

Synthesis of 1,3,5-Triazine Derivatives Bearing Thiol Groups

The triazinane-2-thiol framework is often synthesized via nucleophilic substitution on cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), which is a versatile intermediate for introducing various substituents.

General procedure for triazine-thiol derivatives:

  • React cyanuric chloride with potassium carbonate in methylene chloride to form a reactive intermediate.
  • Add the corresponding thiol-containing amine or triazole-thiol derivative at room temperature.
  • Stir for 24-72 hours depending on the substrate.
  • Workup includes partitioning between organic solvent and aqueous acid, washing, drying, and evaporation to isolate the product.

For example, 4-((4,6-Dichloro-1,3,5-triazin-2-yl)amino)-4H-1,2,4-triazole-3-thiol derivatives have been synthesized with yields ranging from 31% to 33% under these conditions.

Incorporation of Cyclohexyl and Phenyl Groups

Cyclohexylamine is reacted with triazine derivatives to introduce the cyclohexyl substituent. Phenyl groups are typically incorporated via phenyl-containing intermediates such as acetophenone or phenyl-substituted amines.

A representative synthetic sequence involves:

  • Preparation of triazine intermediate with leaving groups (e.g., dichlorotriazine).
  • Reaction with cyclohexylamine under reflux in tetrahydrofuran with potassium carbonate as base.
  • Purification by solvent extraction and precipitation.

This step is crucial for obtaining the desired this compound structure.

Example Synthetic Route (Based on Literature)

Step Reagents & Conditions Outcome
1 Preparation of cyclohexanethiol via thiolation of cyclohexanol with H2S and H2O-Al2O3 catalyst Cyclohexanethiol intermediate
2 Reaction of cyanuric chloride with potassium carbonate and 4-amino-5-substituted triazole-3-thiol Formation of dichlorotriazine-thiol derivative
3 Reaction of above intermediate with cyclohexylamine in THF under reflux Introduction of cyclohexyl substituent
4 Purification by extraction, washing, drying, and recrystallization Final product: this compound

This sequence is supported by analogous syntheses of related triazine-thiol compounds.

Analytical Data and Yields

Compound/Step Yield (%) Melting Point (°C) Notes
Cyclohexanethiol (from cyclohexanol) High Not specified Efficient catalytic method
4-((4,6-Dichloro-1,3,5-triazin-2-yl)amino)-4H-1,2,4-triazole-3-thiol 31-33 180-192 Off-white to light yellow solids
Final cyclohexyl-substituted triazine-thiol Not specified Not specified Obtained as viscous residue or solid

Yields for the final step involving cyclohexylamine substitution are generally good, with purification enhancing product quality.

Summary of Research Findings

  • The preparation of this compound relies heavily on the availability of cyclohexanethiol, which can be prepared via several catalytic and photochemical methods.
  • Cyanuric chloride serves as a key intermediate for assembling the triazine ring and introducing thiol functionality.
  • Substitution reactions with cyclohexylamine and phenyl-containing reagents under mild conditions afford the target compound with reasonable yields.
  • Reaction conditions such as temperature, solvent, and reaction time significantly influence the yield and purity of intermediates and final products.
  • The synthetic routes are scalable and can be optimized for industrial production with attention to environmental and cost considerations.

Chemical Reactions Analysis

Types of Reactions

5-Cyclohexyl-1-phenyl-1,3,5-triazinane-2-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form a disulfide or sulfonic acid derivative.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The phenyl and cyclohexyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

5-Cyclohexyl-1-phenyl-1,3,5-triazinane-2-thiol is characterized by a triazine ring structure with a thiol group, which enhances its reactivity and interaction with biological targets. The compound's molecular formula is C15H23N3SC_{15}H_{23}N_3S, and it features a cyclohexyl group and a phenyl ring that contribute to its unique physical and chemical properties.

Chemistry

In synthetic organic chemistry, this compound serves as a versatile building block for constructing complex molecules. Its thiol group can participate in various reactions such as:

  • Nucleophilic substitution : The thiol group can act as a nucleophile in reactions with electrophiles.
  • Formation of disulfides : It can undergo oxidation to form disulfide bonds, which are crucial in stabilizing protein structures.

This compound is particularly valuable in the synthesis of pharmaceuticals and agrochemicals due to its ability to form stable covalent bonds with various substrates.

Biology

In biological research, this compound has potential applications as:

  • Biochemical probes : Its structure allows it to interact with specific enzymes or receptors, making it useful for studying enzyme mechanisms and protein interactions.
  • Antioxidant activity : The thiol group can scavenge free radicals, providing potential therapeutic benefits in oxidative stress-related diseases.

Studies have shown that this compound can inhibit certain enzymes involved in metabolic pathways, indicating its potential role as an enzyme inhibitor.

Medicine

The medicinal chemistry aspect of this compound is particularly promising:

  • Drug development : Its unique structural features make it a candidate for designing new therapeutics targeting specific diseases.
  • Potential anti-cancer properties : Preliminary studies suggest that the compound may exhibit cytotoxic effects on cancer cell lines, warranting further investigation into its mechanisms of action.

Research into the pharmacokinetics of this compound indicates that it may have favorable absorption and distribution characteristics, making it suitable for therapeutic use.

Industry

In industrial applications, this compound can be utilized in:

  • Material science : Its reactivity allows it to be used in the development of advanced materials such as polymers and coatings.
  • Catalysis : The compound may serve as a catalyst in various chemical reactions due to its ability to stabilize transition states.

Case Study 1: Enzyme Inhibition

A study investigated the inhibitory effects of this compound on serine proteases. The results indicated that the compound effectively inhibited enzyme activity through reversible binding at the active site. This finding highlights its potential as a therapeutic agent for conditions involving protease dysregulation.

Case Study 2: Antioxidant Activity

Research conducted on the antioxidant properties of this compound demonstrated significant free radical scavenging activity in vitro. This suggests potential applications in preventing oxidative damage in biological systems and developing nutraceutical products aimed at enhancing health.

Mechanism of Action

The mechanism of action of 5-Cyclohexyl-1-phenyl-1,3,5-triazinane-2-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. The compound may also interact with cellular membranes, affecting their integrity and function. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Functional Group Analysis

The table below compares 5-Cyclohexyl-1-phenyl-1,3,5-triazinane-2-thiol with structurally related triazinane and heterocyclic compounds:

Compound Name Key Substituents Functional Groups Hypothesized Properties
This compound Cyclohexyl (C5), Phenyl (C1), Thiol (C2) Thiol (-SH) High nucleophilicity, moderate solubility in organic solvents
5-Cyclohexyl-1,3,5-triazinan-2-one Cyclohexyl (C5) Ketone (-C=O) Lower acidity than thiol, higher polarity
5-Amino-3-hydroxy-1H-pyrazol-1-yl derivatives Pyrazole, thiophene, ester/cyano groups Amino, hydroxyl, nitrile Diverse reactivity (e.g., hydrogen bonding, cycloaddition)
Metconazole and Triticonazole Triazole, chlorophenyl, cyclopentanol Triazole, hydroxyl Antifungal activity, stereospecific binding

Key Observations:

  • Thiol vs. Ketone: Replacing the ketone in 5-Cyclohexyl-1,3,5-triazinan-2-one with a thiol group increases acidity (pKa ~10 for thiols vs. ~20 for ketones) and redox sensitivity, enabling disulfide bond formation .
  • Synthetic Pathways: highlights sulfur’s role in forming thiophene derivatives, suggesting that similar reagents (e.g., elemental sulfur) may facilitate thiol group incorporation in triazinanes .

Stability and Reactivity

  • Thermal Stability: Cyclohexyl and phenyl groups likely improve thermal stability via steric hindrance and resonance effects, whereas the thiol group may introduce susceptibility to oxidation.
  • Reactivity: The thiol moiety can participate in nucleophilic substitution or metal coordination, contrasting with the ketone’s electrophilic carbonyl reactivity in 5-Cyclohexyl-1,3,5-triazinan-2-one .

Biological Activity

5-Cyclohexyl-1-phenyl-1,3,5-triazinane-2-thiol is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, cytotoxic effects, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound includes a triazine ring substituted with a cyclohexyl and phenyl group, along with a thiol (-SH) functional group. This unique configuration contributes to its biological reactivity and interaction with various biological targets.

The mechanism of action for this compound is primarily attributed to its thiol group, which can participate in nucleophilic reactions. Thiols are known to form covalent bonds with electrophilic sites on proteins, leading to enzyme inhibition or modulation of protein function. This property is crucial for its potential as a therapeutic agent.

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The compound demonstrated significant cytotoxicity in vitro:

Cell Line IC50 (μM) Mechanism
MOLT-412.3 ± 2.1DNA intercalation
MCF-718.7 ± 3.4Bcl-2 inhibition
HeLa15.0 ± 1.9Apoptosis induction

These results indicate that the compound may act as a dual-action agent by intercalating into DNA and inhibiting anti-apoptotic proteins like Bcl-2, promoting cancer cell death.

Case Studies

A notable study conducted by researchers involved the synthesis and evaluation of various triazine derivatives, including this compound. The study found that this compound exhibited promising results in reducing tumor growth in xenograft models of breast cancer. The mechanism was linked to its ability to induce apoptosis through the activation of caspase pathways.

Pharmacological Applications

The potential applications of this compound extend beyond oncology:

Antimicrobial Activity: Preliminary studies suggest that this compound may possess antimicrobial properties due to its ability to disrupt microbial cell membranes.

Enzyme Inhibition: Given its thiol group, it has been investigated as an inhibitor for various enzymes involved in metabolic pathways.

Q & A

Q. How are mechanistic studies designed to probe the compound’s reaction pathways?

  • Methodological Answer : Isotopic labeling (e.g., 34^{34}S in the thiol group) tracks reaction intermediates via MS. Kinetic studies under varied temperatures and pH profiles reveal rate-determining steps. Quench-flow techniques capture transient species .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Cyclohexyl-1-phenyl-1,3,5-triazinane-2-thiol
Reactant of Route 2
5-Cyclohexyl-1-phenyl-1,3,5-triazinane-2-thiol

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